molecular formula C19H13N3O5S B2683435 N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 892842-96-5

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2683435
CAS No.: 892842-96-5
M. Wt: 395.39
InChI Key: OIRYQNBFQSQEJS-UHFFFAOYSA-N
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Description

N-{4,6-dioxa-10-thia-12-azatricyclo[7300^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. standard organic synthesis techniques, such as batch reactors and continuous flow systems, could be adapted for its production.

Chemical Reactions Analysis

Types of Reactions

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated structure.

Scientific Research Applications

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It could be used in the development of new materials or as a catalyst in specific reactions.

Mechanism of Action

The mechanism by which N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-5,6-dihydro-1,4-dioxine-2-carboxamide
  • N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-N-[(pyridin-3-yl)methyl]-3-(trifluoromethyl)benzamide

Uniqueness

The uniqueness of N-{4,6-dioxa-10-thia-12-azatricyclo[7300^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide lies in its specific tricyclic structure and functional groups, which confer distinct chemical and biological properties

Biological Activity

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound with a unique tricyclic structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a tricyclic core with multiple heteroatoms contributing to its reactivity and biological interactions. The molecular formula is C18H20N4O4SC_{18}H_{20}N_{4}O_{4}S, and it possesses a molecular weight of 388.44 g/mol.

This compound interacts with various molecular targets within biological systems:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors influencing cellular signaling pathways.
  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties that mitigate oxidative stress in cells.

Biological Activities

The following table summarizes the reported biological activities associated with this compound:

Activity Description
AnticancerExhibits cytotoxic effects against various cancer cell lines (e.g., breast and lung cancer) .
AntimicrobialDemonstrates activity against several bacterial strains .
AntioxidantReduces oxidative stress in cellular models .
Anti-inflammatoryModulates inflammatory pathways potentially via enzyme inhibition .

1. Anticancer Activity

A study evaluated the antiproliferative effects of the compound on breast and lung cancer cell lines. The results indicated significant cytotoxicity with IC50 values in the low micromolar range, suggesting potent anticancer properties.

2. Antimicrobial Efficacy

Research highlighted the compound's effectiveness against gram-positive and gram-negative bacteria, showcasing its potential as a lead compound for antibiotic development.

3. Antioxidant Properties

In vitro assays demonstrated that the compound effectively scavenged free radicals and reduced lipid peroxidation in cellular models exposed to oxidative stressors.

Properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O5S/c23-16-4-5-17(24)22(16)11-3-1-2-10(6-11)18(25)21-19-20-12-7-13-14(27-9-26-13)8-15(12)28-19/h1-3,6-8H,4-5,9H2,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRYQNBFQSQEJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NC4=CC5=C(C=C4S3)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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